4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound belonging to the pyrazolone family Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with phenylhydrazine to form 5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.
Alkylation: The resulting pyrazolone is then subjected to alkylation using 2-chloroethylamine hydrochloride under basic conditions to introduce the 2-aminoethyl group at the 4-position.
The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reactions are typically carried out in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted pyrazolones, which can exhibit different pharmacological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a lead compound for the development of new drugs. Its pyrazolone core is known for anti-inflammatory and analgesic properties, making it a candidate for the treatment of conditions such as arthritis and pain management.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets in the body. The compound can inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. By blocking these enzymes, it reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolone derivative known for its anti-inflammatory and analgesic properties.
Metamizole: A pyrazolone compound used as a painkiller and antipyretic.
Antipyrine: A pyrazolone derivative with analgesic and antipyretic effects.
Uniqueness
4-(2-aminoethyl)-5-ethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the aminoethyl group at the 4-position enhances its potential for further chemical modifications, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
4-(2-aminoethyl)-5-ethyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-12-11(8-9-14)13(17)16(15-12)10-6-4-3-5-7-10/h3-7,15H,2,8-9,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSJCEOLTRYVMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)N(N1)C2=CC=CC=C2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177531 |
Source
|
Record name | 4-(2-Aminoethyl)-5-ethyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201177531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952959-53-4 |
Source
|
Record name | 4-(2-Aminoethyl)-5-ethyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952959-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Aminoethyl)-5-ethyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201177531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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